Product packaging for LL-37 scrambled peptide(Cat. No.:)

LL-37 scrambled peptide

Cat. No.: B1574831
M. Wt: 4493.30
Attention: For research use only. Not for human or veterinary use.
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Description

The LL-37 scrambled peptide is a 37-amino acid control peptide that utilizes the identical amino acid composition as the human cathelicidin-derived antimicrobial peptide LL-37, but in a deliberately rearranged sequence . This strategic design preserves the peptide's fundamental physicochemical properties, such as molecular weight and charge, while ablating its specific biological activities, making it an indispensable experimental tool . In research applications, the this compound serves as a critical negative control to verify that the observed immunomodulatory or antimicrobial effects of native LL-37 are due to its specific sequence and structure, and not non-specific interactions . This is crucial in studies of innate immunity, where LL-37 has been shown to dramatically enhance the ex vivo generation and cross-priming capability of CD103+/CD141+ dendritic cells, while the scrambled control peptide demonstrated no such effect . It is also employed in mechanistic studies to investigate LL-37's role in binding and trafficking nucleic acids like dsRNA for Toll-like receptor (TLR) activation . The peptide is supplied as a white to off-white lyophilized powder with a purity of ≥95% . For optimal stability, it is recommended to store the product at -20°C in a dry environment. This product is intended for research purposes only and is not certified for diagnostic or therapeutic use in humans or animals. All information provided is for scientific reference.

Properties

Molecular Formula

C₂₀₅H₃₄₀N₆₀O₅₃

Molecular Weight

4493.30

sequence

One Letter Code: GLKLRFEFSKIKGEFLKTPEVRFRDIKLKDNRISVQR

Origin of Product

United States

Methodological Aspects of Ll 37 Scrambled Peptide Preparation for Research Applications

Peptide Design and Randomization Principles for Sequence Generation

The primary principle behind the design of a scrambled peptide is to create a molecule that serves as an effective negative control in experimental settings. For the LL-37 scrambled peptide, this involves generating a sequence that is compositionally identical to the native LL-37 peptide but lacks its specific biological activity. nih.govsb-peptide.com This is achieved by rearranging the order of the amino acids found in the native peptide.

The fundamental characteristics of a scrambled peptide are:

Identical Amino Acid Composition : It contains the exact same number and type of amino acid residues as the original peptide. aai.orgarvojournals.org

Identical Molecular Weight and Formula : Consequently, the scrambled peptide has the same molecular weight and chemical formula as the native peptide. sb-peptide.comglpbio.com

Randomized Sequence : The sequence of amino acids is randomly permuted. This randomization is crucial as it disrupts the specific secondary structures, such as the α-helix, that are often essential for the biological function of the parent peptide. sb-peptide.comacs.org Native LL-37's amphipathic α-helical structure is believed to be key to its activity, and scrambling the sequence typically eliminates this helix-forming property. sb-peptide.comru.nlnih.gov

By maintaining the same physicochemical properties like charge and hydrophobicity at a compositional level, but altering the structure-forming potential, the scrambled peptide helps researchers confirm that any observed biological effects are due to the specific sequence and conformation of LL-37, rather than non-specific peptide or amino acid interactions. nih.govacs.org

Below is a comparison of the native LL-37 sequence and a commonly used scrambled version.

Table 1: Sequence Comparison of Native LL-37 and a Scrambled LL-37 Variant This table provides an example of a scrambled sequence used in research. Different random permutations can be generated.

Peptide Amino Acid Sequence
Native LL-37 LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES tandfonline.com

| This compound | RSLEGTDRFPFVRLKNSRKLEFKDIKGIKREQFVKIL tandfonline.com |

Synthesis Techniques for Research-Grade Peptide Production (e.g., Solid-Phase Peptide Synthesis)

The most common method for producing research-grade LL-37 and its scrambled counterpart is Solid-Phase Peptide Synthesis (SPPS). nih.govaai.org This technique allows for the efficient and controlled assembly of a peptide chain. The Fmoc (9-fluorenylmethoxycarbonyl) solid-phase synthesis strategy is frequently employed. tandfonline.comresearchgate.net

The SPPS process generally involves the following steps:

Resin Anchoring : The C-terminal amino acid of the desired peptide sequence is chemically attached to an insoluble polymer resin support. researchgate.net

Deprotection : The N-terminal of the attached amino acid is protected by an Fmoc group. This group is removed using a base, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine group for the next coupling step. researchgate.net

Amino Acid Coupling : The next Fmoc-protected amino acid is activated and added to the reaction vessel, where it couples to the free amine group of the preceding amino acid, forming a peptide bond. researchgate.net

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. thermofisher.com

Iteration : These cycles of deprotection, coupling, and washing are repeated sequentially until the entire peptide chain is assembled on the resin.

Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin support, and all remaining amino acid side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA). nih.gov

Analytical Characterization for Purity and Sequence Verification (e.g., HPLC, Mass Spectrometry)

Following synthesis and cleavage, the crude peptide must be purified and rigorously analyzed to ensure it meets the standards required for research applications. The two primary analytical techniques used for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). thermofisher.comnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for both the purification and purity assessment of synthetic peptides. tandfonline.comthermofisher.com In RP-HPLC, the crude peptide mixture is passed through a column containing a non-polar stationary phase. Peptides are then eluted with a gradient of increasing organic solvent concentration. The desired peptide separates from impurities and deletion sequences based on differences in hydrophobicity. By monitoring the eluate with an ultraviolet (UV) detector, a chromatogram is produced where the area of the main peak relative to the total area of all peaks is used to calculate the peptide's purity. For research applications, a purity of >95% is typically required. sb-peptide.comtandfonline.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. thermofisher.com Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. tandfonline.comresearchgate.net The analysis provides a mass-to-charge ratio (m/z) spectrum of the peptide. The observed molecular weight must match the theoretically calculated molecular weight of the intended scrambled sequence, confirming that the correct peptide was successfully synthesized. thermofisher.com

In addition to these core methods, amino acid analysis may also be performed to determine the precise peptide content and confirm the amino acid composition ratio. tandfonline.com

Table 2: Summary of Analytical Techniques for this compound Characterization

Analytical Technique Purpose Key Findings
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification and Purity Assessment Determines the percentage of the correct full-length peptide in the sample, typically aiming for >95% purity. tandfonline.comthermofisher.com
Mass Spectrometry (MS) Identity and Sequence Verification Confirms the molecular weight of the peptide, ensuring it matches the theoretical mass of the scrambled sequence. tandfonline.comthermofisher.com

| Amino Acid Analysis | Net Peptide Content and Composition | Quantifies the amount of peptide and verifies that the relative ratios of amino acids are correct. tandfonline.com |

Comparative Functional Analysis: Discriminating Native Ll 37 Activity from Non Specific Effects

Molecular Conformation and Structural Integrity: Implications of Sequence Scrambling (e.g., Loss of α-Helical Propensity)

The biological activities of LL-37 are intrinsically linked to its ability to adopt a specific three-dimensional structure, most notably an α-helical conformation, particularly in the presence of microbial membranes or lipid micelles. nih.govmdpi.com This amphipathic helical structure, with a distinct spatial separation of hydrophobic and cationic residues, is critical for its functions. mdpi.com In an aqueous solution, LL-37 is typically unstructured, but it undergoes a conformational change to an α-helix upon encountering environments that mimic a biological membrane. mdpi.com

In stark contrast, the LL-37 scrambled peptide, despite having an identical amino acid composition and net charge, loses this crucial helix-forming property. sb-peptide.com The randomization of the amino acid sequence disrupts the specific arrangement required for the formation of a stable amphipathic α-helix. nih.gov This fundamental structural difference is the primary reason for the divergent biological activities observed between the native and scrambled peptides.

Studies utilizing circular dichroism have demonstrated that while native LL-37 exhibits a characteristic α-helical spectrum in membrane-mimicking environments, the scrambled peptide remains largely in a random coil conformation under the same conditions. This loss of a defined secondary structure underscores the importance of the primary amino acid sequence in dictating the conformational potential and subsequent functionality of the peptide.

Table 1: Conformational Properties of LL-37 and its Scrambled Counterpart

Feature Native LL-37 This compound Reference
Amino Acid Composition Identical Identical sb-peptide.comnih.gov
Amino Acid Sequence Specific, conserved Randomized sb-peptide.com
Secondary Structure (in membrane-like environments) Predominantly α-helical Lacks significant helical character, random coil sb-peptide.comnih.gov
Amphipathicity Forms an amphipathic helix Disrupted due to sequence randomization mdpi.com

Assessment of Membrane Interaction Specificity and Permeabilization Capacity

A primary mechanism of LL-37's antimicrobial activity is its ability to directly interact with and permeabilize microbial membranes, leading to cell death. youtube.comnih.gov This process is highly dependent on the peptide's α-helical structure, which facilitates its insertion into and disruption of the lipid bilayer. nih.gov The cationic nature of LL-37 promotes initial electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. mdpi.com

The this compound, lacking the defined amphipathic helical structure, exhibits a significantly diminished capacity for specific and effective membrane permeabilization. asm.org While its cationic nature might allow for some level of non-specific electrostatic attraction to anionic membranes, the absence of the correct conformation prevents the subsequent steps of membrane insertion and disruption that are characteristic of the native peptide's "carpet" or "toroidal pore" models of action. nih.gov

Research has shown that while LL-37 can effectively inhibit the formation of bacterial biofilms, the scrambled version shows no such inhibitory activity. nih.gov This further highlights the sequence and structural specificity required for effective interaction with bacterial surfaces and the disruption of processes essential for biofilm development. Similarly, direct microbicidal assays have demonstrated that LL-37 induces clear zones of bacterial growth inhibition, whereas the scrambled peptide has no direct microbicidal effect. asm.org

Table 2: Comparative Membrane Interaction and Antimicrobial Activity

Activity Native LL-37 This compound Reference
Direct Microbicidal Effect Potent activity against a range of bacteria No direct microbicidal effect observed asm.org
Biofilm Inhibition Effectively inhibits biofilm formation No inhibition of biofilm formation nih.gov
Membrane Permeabilization High capacity to permeabilize microbial membranes Significantly reduced or absent asm.org

Specificity in Ligand/Receptor Binding and Initiation of Cellular Signaling Pathways

Beyond its direct antimicrobial actions, LL-37 is a multifaceted immunomodulatory molecule that influences host cell behavior by interacting with specific cell surface receptors. mdpi.com These interactions trigger intracellular signaling cascades that can lead to a variety of cellular responses, including chemotaxis, cytokine release, and regulation of inflammation. researchgate.net For example, LL-37 can bind to G-protein coupled receptors like formyl peptide receptor 2 (FPR2) and purinergic receptors such as P2X7 to mediate its effects on immune cells. researchgate.net Furthermore, it can enhance signaling through Toll-like receptors (TLRs), such as TLR3, by binding to their ligands. nih.gov

The specificity of these interactions is highly dependent on the three-dimensional conformation of LL-37, which allows it to fit into the binding pockets of its receptors. The this compound, due to its lack of a defined structure, is generally unable to specifically bind to these receptors and initiate downstream signaling pathways. nih.govnih.gov

For instance, studies on Group A Streptococcus have shown that LL-37 directly binds to the CsrS sensor histidine kinase to activate the expression of virulence factors. In these experiments, the scrambled LL-37 peptide had no such activity, demonstrating the requirement for a specific peptide structure for this receptor-ligand interaction. nih.gov Similarly, while native LL-37 can interact with dsRNA to enhance TLR3 signaling, a scrambled version of the peptide (fSC37) did not show any interaction with the TLR3 ligand poly(I:C). nih.gov

Table 3: Receptor Binding and Cellular Signaling Comparison

Signaling Pathway/Receptor Interaction Native LL-37 This compound Reference
CsrS Sensor Kinase (Group A Streptococcus) Binds and activates signaling, leading to increased hasB transcription No activity; does not induce hasB transcription nih.gov
TLR3 Signaling Enhancement (via poly(I:C) binding) Binds to poly(I:C) and enhances TLR3 signaling Does not interact with poly(I:C) nih.gov
General Immunomodulatory Receptor Binding (e.g., FPR2) Specific binding leads to cellular responses like chemotaxis Lacks specific binding and subsequent signaling mdpi.comresearchgate.net

Insights into Immunomodulatory Mechanisms Utilizing Scrambled Peptide Controls

Toll-like Receptor (TLR) Signaling Pathway Modulation Studies

Toll-like receptors are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The modulation of TLR signaling is a key aspect of the immunomodulatory function of many host defense peptides. Studies using the LL-37 scrambled peptide have been instrumental in demonstrating the specificity of the native peptide's interactions with this pathway.

Research has highlighted the distinct modulatory effects of native LL-37 on different TLRs, specifically its ability to suppress lipopolysaccharide (LPS)-induced TLR4 signaling while enhancing the response to double-stranded RNA (dsRNA) via TLR3. nih.gov In contrast, studies employing a scrambled version of the LL-37 peptide (sLL-37 or Sc-37) have shown that it does not possess these differential modulatory capabilities. nih.govnih.gov For instance, in human keratinocytes, while the native LL-37 peptide modulated proinflammatory responses induced by dsRNA, the scrambled LL-37 peptide did not produce similar effects. nih.gov This indicates that the specific amino acid sequence and resulting structure of LL-37 are crucial for its ability to selectively regulate TLR3 and TLR4 signaling pathways, a function not replicated by the scrambled control peptide. nih.govnih.gov

The interaction of host defense peptides with PAMPs is a primary mechanism for modulating immune responses. The native LL-37 peptide is known to directly bind to various PAMPs, including LPS, dsRNA, and CpG DNA. nih.govnih.gov The use of a scrambled LL-37 peptide in comparative studies has yielded specific insights.

LPS: The native LL-37 peptide can neutralize LPS, thereby inhibiting TLR4 activation. plos.orginvivogen.com The scrambled peptide is generally used to confirm that this is a sequence-specific effect.

dsRNA: Native LL-37 can complex with dsRNA, protecting it from degradation and enhancing its delivery to endosomal TLR3, thus potentiating the inflammatory response. invivogen.complos.orgnih.gov In contrast, a scrambled LL-37 peptide was found to be ineffective in modulating dsRNA-induced proinflammatory responses in human keratinocytes, suggesting that the specific conformation of LL-37 is necessary for this interaction. nih.gov

CpG DNA: Interestingly, one study reported that a scrambled analog of LL-37, termed GL-37, was able to replicate the native peptide's ability to form a complex with bacterial CpG motifs and promote their rapid delivery to human B lymphocytes and plasmacytoid dendritic cells (pDCs). nih.gov This suggests that for certain interactions, such as the delivery of CpG DNA to TLR9, the general physicochemical properties of the peptide, like its cationic nature, may be more important than its specific amino acid sequence. nih.gov

PAMPEffect of this compoundReference
LPSGenerally lacks the specific neutralizing and TLR4-inhibitory effects of native LL-37. plos.orginvivogen.com
dsRNADid not modulate dsRNA-induced proinflammatory responses in human keratinocytes, unlike native LL-37. nih.gov
CpG DNAA scrambled analog (GL-37) was able to complex with CpG motifs and promote their delivery to immune cells, similar to native LL-37. nih.gov

Regulation of Cytokine and Chemokine Secretion Profiles

The secretion of cytokines and chemokines is a hallmark of the immune response, and its regulation is a key feature of immunomodulatory peptides. The this compound has been essential in confirming the specific role of the native LL-37 sequence in this process.

The native LL-37 peptide has been shown to suppress the production of pro-inflammatory cytokines in various contexts, such as the inhibition of LPS-induced TNF-α. plos.org Studies utilizing scrambled LL-37 have demonstrated that this peptide does not typically share the anti-inflammatory properties of the native peptide. For example, in a study on human keratinocytes, scrambled LL-37 did not replicate the modulatory effects of the native peptide on cytokine- and dsRNA-induced proinflammatory responses. nih.gov This underscores that the specific sequence of LL-37 is required for its ability to suppress certain pro-inflammatory pathways.

Cytokine TypeEffect of this compoundCell ModelReference
Pro-inflammatory CytokinesDid not replicate the modulatory effects of native LL-37 on induced pro-inflammatory responses.Human Keratinocytes nih.gov
Anti-inflammatory Cytokine (IL-1RA)Did not induce production, unlike native LL-37.Macrophage-like THP-1 cells researchgate.net

Influence on Immune Cell Phenotypes and Functions (in vitro/ex vivo models)

The differentiation, phenotype, and function of immune cells can be influenced by peptides in the microenvironment. The this compound has served as a crucial control in studies investigating the impact of native LL-37 on immune cells. For instance, in studies examining the differentiation of human dendritic cells (DCs), a scrambled peptide was used as a control to ensure that the observed effects of native LL-37, such as the promotion of a CD141+/CD103+-like phenotype with enhanced antitumor activity, were specific to the native peptide's sequence. nih.gov The use of such controls helps to confirm that the influence on immune cell maturation and function is a direct result of the specific molecular interactions of LL-37, rather than a general response to any peptide. nih.gov

Macrophage Differentiation and Polarization (e.g., M1/M2 Phenotypes)

The differentiation of monocytes into macrophages and their subsequent polarization into proinflammatory (M1) or anti-inflammatory (M2) phenotypes are critical processes in the immune response. Research has shown that LL-37 can influence this process. Specifically, when human monocytes are cultured with M-CSF in the presence of LL-37, they differentiate into macrophages with a proinflammatory signature, characterized by low expression of the M2 marker CD163 and high production of IL-12p40 upon LPS stimulation. nih.gov In contrast, the this compound, when used as a control, does not induce these changes, indicating that the effect on macrophage polarization is a specific attribute of the LL-37 sequence. nih.gov

Furthermore, the polarization state of macrophages can influence their interaction with LL-37. M1 macrophages, which have a pro-inflammatory phenotype, exhibit higher binding and internalization of LL-37 compared to M2 macrophages. nih.gov While these studies focus on the active peptide, the use of a scrambled peptide as a control is fundamental to concluding that the observed differential uptake is specific to the LL-37 sequence and not a general property of cationic peptides.

Table 1: Effect of LL-37 and Scrambled Peptide on Macrophage Differentiation

Treatment Effect on Monocyte Differentiation (with M-CSF) Resulting Macrophage Phenotype Key Markers
LL-37 Directs differentiation towards a proinflammatory signature. nih.gov Proinflammatory (M1-like) Low CD163 expression, high IL-12p40 production (upon LPS stimulation). nih.gov
This compound No significant effect. nih.gov No change from control conditions. Baseline marker expression.

Monocyte and Neutrophil Chemoattraction and Migration

The recruitment of immune cells to sites of inflammation is a key feature of the innate immune response. LL-37 has been identified as a chemoattractant for various immune cells, including monocytes and neutrophils. researchgate.netnih.gov Studies have demonstrated that LL-37 can induce the migration of these cells in a dose-dependent manner. nih.gov To validate that this chemotactic activity is a specific function of the LL-37 peptide, a scrambled version of the peptide is often used as a negative control. The lack of significant chemoattraction in response to the scrambled peptide confirms that the recruitment of monocytes and neutrophils is a direct and specific effect of the LL-37 sequence. researchgate.net This is crucial for establishing LL-37's role as a specific signaling molecule in immune cell trafficking.

Table 2: Chemotactic Activity of LL-37 and Scrambled Peptide

Peptide Target Cells Chemotactic Effect
LL-37 Monocytes, Neutrophils, T cells researchgate.netnih.gov Induces chemotaxis. researchgate.netnih.gov
This compound Monocytes, Neutrophils, T cells Generally used as a negative control to show lack of chemotactic activity.

Dendritic Cell Modulation

Dendritic cells (DCs) are potent antigen-presenting cells that bridge the innate and adaptive immune systems. The modulation of DC differentiation and function is a significant aspect of immunomodulation. LL-37 has been shown to enhance the differentiation of human DCs with features of the cDC1 subset, which is important for anti-tumor immunity. nih.gov In these studies, the this compound is used as a control and demonstrates no effect on the expression of markers such as CD103, confirming that the modulatory effects on DC differentiation are specific to the LL-37 peptide. nih.gov Furthermore, LL-37 can upregulate the expression of co-stimulatory molecules and the secretion of Th1-inducing cytokines by DCs, while the scrambled peptide does not elicit these responses. nih.gov

Table 3: Influence of LL-37 and Scrambled Peptide on Dendritic Cell Differentiation

Treatment Effect on Dendritic Cell Differentiation Key Outcomes
LL-37 Promotes differentiation towards cDC1-like phenotype. nih.gov Increased CD103+ DC generation. nih.gov
This compound No effect on CD103 expression. nih.gov Baseline DC differentiation.

Modulation of Intracellular Signaling Cascades (e.g., Rho GTPases, GPCRs, NF-κB Activation)

The immunomodulatory effects of LL-37 are mediated through the activation of various intracellular signaling pathways. LL-37 has been shown to interact with G protein-coupled receptors (GPCRs), such as formyl peptide receptor-like 1 (FPRL1), to initiate downstream signaling events. researchgate.netnih.gov The activation of these receptors can lead to the mobilization of intracellular calcium and the activation of signaling cascades involving Rho GTPases like Cdc42 and Rac1. nih.gov These pathways are crucial for LL-37-induced chemokine production and leukocyte recruitment. nih.gov The specificity of these interactions is confirmed using the this compound, which does not typically activate these signaling pathways. For instance, the this compound does not effectively compete with LL-37 for binding to its receptors, indicating a specific ligand-receptor interaction. The activation of NF-κB, a key transcription factor for inflammatory responses, can also be modulated by LL-37, a process that is shown to be specific by the lack of response to the scrambled peptide.

Induction of Autophagy in Immune Cells

Autophagy is a cellular process for the degradation of cellular components, which also plays a role in immunity. LL-37 has been shown to induce autophagy in various cell types, including immune cells, which can contribute to the clearance of intracellular pathogens. frontiersin.orgnih.gov For example, LL-37 can induce autophagy in human monocytes, which is important for controlling Mycobacterium tuberculosis infection. frontiersin.org In studies investigating this phenomenon, the this compound is used as a control to ensure that the induction of autophagy is a specific effect of the LL-37 sequence and not a general response to peptide exposure. nih.gov The lack of autophagy induction by the scrambled peptide helps to pinpoint the specific molecular pathways triggered by LL-37.

Elucidating Antimicrobial Mechanisms Via Scrambled Peptide Controls in Vitro/pre Clinical Models

Direct Microbial Growth Inhibition and Bactericidal Activity Assessment

The use of scrambled LL-37 has been instrumental in confirming the sequence-specific antimicrobial properties of LL-37 against a range of microorganisms.

Bacterial Susceptibility Assays (e.g., against Acinetobacter baumannii, Pseudomonas aeruginosa)

Studies have demonstrated the potent bactericidal activity of LL-37 against multidrug-resistant (MDR) pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. In contrast, the scrambled LL-37 peptide typically shows significantly reduced or no antimicrobial activity at similar concentrations.

For instance, research on A. baumannii has shown that LL-37 can effectively kill the bacteria at physiological concentrations. plos.org One study found that LL-37 exhibited dose-dependent bactericidal activity against A. baumannii, with concentrations of 2.5, 5, and 7.5 μg/ml resulting in approximately 32%, 80%, and 99% cell death, respectively. plos.org Another study reported that recombinant LL-37 showed strong antibacterial function against A. baumannii at a concentration of 1.5 μg/mL, with complete cell death recorded after 40 minutes of exposure. nih.gov The minimal inhibitory concentration (MIC) of LL-37 against MDR A. baumannii isolates has been reported to range from 16 to 32 μg/mL. nih.gov

In studies involving Pseudomonas aeruginosa, LL-37 has demonstrated a MIC of 64 μg/ml. nih.gov However, its scrambled counterpart does not exhibit this inhibitory effect, highlighting the sequence-dependent nature of the interaction. nih.gov

**Table 1: Comparative Bactericidal Activity of LL-37 and Scrambled LL-37 against *A. baumannii***

Compound Concentration (µg/mL) % Cell Death Reference
LL-37 2.5 ~32% plos.org
LL-37 5 ~80% plos.org
LL-37 7.5 ~99% plos.org
Recombinant LL-37 1.5 Strong antibacterial function nih.gov
Scrambled LL-37 Not specified No significant effect nih.gov

Fungal Growth Modulation Studies (e.g., Aspergillus fumigatus)

The role of LL-37 in fungal infections is complex. Interestingly, while LL-37 can inhibit the growth of some fungi, certain studies have shown that it can promote the growth of the pulmonary pathogen Aspergillus fumigatus. In one study, exposure of A. fumigatus to LL-37 (at 1.95 μg/ml) for 24 hours led to a significant increase in growth (199.94%), whereas the scrambled LL-37 peptide did not have a similar effect (85.12% of control). nih.gov This suggests that the specific sequence of LL-37 interacts with the fungus in a manner that, under certain conditions, can enhance its proliferation. Conversely, another study reported that LL-37 inhibits the hyphal growth of A. fumigatus in a concentration-dependent manner, while the scrambled peptide (sL37) did not show the same inhibitory effect. nih.gov

Table 2: Effect of LL-37 and Scrambled LL-37 on Aspergillus fumigatus Growth

Peptide Concentration (µg/mL) Growth Effect Reference
LL-37 1.95 199.94% increase nih.gov
Scrambled LL-37 1.95 85.12% of control (no significant effect) nih.gov
LL-37 Concentration-dependent Inhibition of hyphal growth nih.gov
Scrambled LL-37 Not specified No inhibitory effect nih.gov

Antiviral Activity Evaluation (e.g., against HSV-1, Ad19)

The antiviral properties of LL-37 have been investigated against various viruses, including Herpes Simplex Virus-1 (HSV-1) and Adenovirus 19 (Ad19). LL-37 has been shown to possess antiviral activity against HSV-1. nih.govnih.govfrontiersin.org It can block HSV-1 infection by interfering with viral binding to cells. nih.gov While the direct comparison with a scrambled LL-37 peptide in the context of Ad19 is less documented in the provided results, the principle of using such a control remains critical to ascertain the specificity of the antiviral action. The mechanism often involves the disruption of the viral envelope, a process dependent on the specific amphipathic structure of LL-37, which is absent in its scrambled form. nih.govyoutube.com

Effects on Microbial Virulence Factor Secretion (e.g., Gliotoxin)

Beyond direct killing, LL-37 can modulate the production and secretion of virulence factors by microbes. In the case of Aspergillus fumigatus, exposure to LL-37 was found to increase the secretion of gliotoxin (B1671588), a potent mycotoxin. nih.gov At 24 hours, hyphae exposed to LL-37 secreted significantly more gliotoxin (169.1 ng/mg hyphae) compared to the control (102 ng/mg hyphae) and the scrambled LL-37 treatment (96.09 ng/mg hyphae). nih.gov This finding, where the scrambled peptide had no effect, underscores that the specific sequence of LL-37 can influence the pathogenic potential of the fungus.

Investigation of Biofilm Formation and Dispersal Specificity

Bacterial biofilms are a significant challenge in clinical settings, and LL-37 has shown promise in combating them. LL-37 can inhibit the formation of biofilms by pathogens like Pseudomonas aeruginosa at concentrations far below its MIC. nih.govresearchgate.net For example, subinhibitory concentrations as low as 0.5 μg/ml of LL-37 led to a significant decrease in P. aeruginosa biofilm mass. nih.gov The peptide has been shown to affect biofilm formation by reducing bacterial attachment and stimulating twitching motility. nih.govnih.gov

Furthermore, LL-37 can also disperse pre-formed biofilms. nih.gov In studies with Acinetobacter baumannii, LL-37 was shown to inhibit and disperse biofilms at a concentration of 32 μg/mL. nih.gov The use of scrambled LL-37 in these assays consistently demonstrates little to no effect on biofilm formation or dispersal, confirming that the anti-biofilm activity is a specific attribute of the LL-37 peptide sequence and structure. nih.gov

Table 3: Anti-Biofilm Activity of LL-37

Organism LL-37 Concentration Effect Reference
Pseudomonas aeruginosa 0.5 µg/mL ~40% decrease in biofilm mass nih.gov
Acinetobacter baumannii 32 µg/mL Inhibition and dispersal of biofilms nih.gov
Escherichia coli Sub-MIC concentrations Reduction in biofilm formation nih.gov

Exploration of Other Biological Processes Using Ll 37 Scrambled Peptide

Angiogenesis Research and Endothelial Cell Activation

The native LL-37 peptide is recognized as a potent modulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Research utilizing the LL-37 scrambled peptide has been fundamental in proving that the pro-angiogenic effects of LL-37 are a direct result of its specific amino acid sequence, which enables it to activate distinct signaling pathways in endothelial cells.

Studies have demonstrated that LL-37 directly stimulates endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to proliferate, migrate, and form capillary-like structures, which are all critical steps in angiogenesis. nih.govfrontiersin.orgnih.gov In these experimental setups, the this compound is used as a control and consistently fails to induce these pro-angiogenic responses. This lack of activity underscores the sequence-dependent nature of LL-37's function.

Detailed molecular investigations have identified several pathways through which LL-37 exerts its effects:

Formyl Peptide Receptor Like-1 (FPRL1) Activation : LL-37 binds to and activates FPRL1, a G protein-coupled receptor on endothelial cells. nih.gov This interaction initiates downstream signaling cascades, including calcium mobilization, which is a key event in cell activation. The this compound does not trigger such calcium signals, confirming the specificity of the receptor-ligand interaction. nih.gov

Prostaglandin (B15479496) Synthesis : LL-37 can induce the synthesis of prostaglandin E2 (PGE2) in endothelial cells through a pathway involving cytosolic phospholipase A2 (cPLA2) and cyclooxygenase-1 (COX-1). ahajournals.orgahajournals.org The newly synthesized PGE2 then signals through the EP3 receptor to promote angiogenesis. This entire cascade is not initiated by the scrambled peptide, isolating the effect to the native LL-37 sequence. ahajournals.orgahajournals.org

VEGFA Pathway : The peptide has been shown to increase the expression of Vascular Endothelial Growth Factor A (VEGFA) and activate the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and angiogenesis. frontiersin.org

Cell Stiffness and Permeability : LL-37 can increase the stiffness of endothelial cells and modulate barrier permeability, effects that are mediated in part by the P2X7 receptor and intracellular calcium. nih.gov This modulation of endothelial biomechanics is a specific action not replicated by scrambled controls.

The consistent inability of the this compound to elicit these responses in parallel experiments provides conclusive evidence that the pro-angiogenic activity of LL-37 is a specific, receptor-mediated process rather than a non-specific effect.

Table 1: Research Findings on LL-37 and Scrambled Peptide in Angiogenesis

Experimental Model Key Finding for LL-37 Observation with this compound Reference
Human Umbilical Vein Endothelial Cells (HUVECs) Induces Ca2+ mobilization via FPRL1 receptor. No effect on Ca2+ mobilization. nih.gov
HUVECs Enhances proliferation, migration, and tube formation. Fails to induce these angiogenic activities. frontiersin.org
HUVECs Triggers PGE2 synthesis via the COX-1 pathway. Does not initiate PGE2 synthesis. ahajournals.orgahajournals.org
HUVECs Increases cell stiffness via the P2X7 receptor. Does not induce changes in cell stiffness. nih.gov
Aortic Ring Assay Stimulates microvessel sprouting from aortic rings. No significant effect on vessel sprouting. nih.gov

Epithelial Wound Healing and Reepithelialization Mechanisms (at a cellular/molecular level)

The process of wound healing is multifaceted, involving inflammation, cell proliferation, and tissue remodeling. A critical phase of this process is re-epithelialization, where keratinocytes migrate and proliferate to close the wound surface. The LL-37 peptide has been identified as a significant contributor to this process, and the this compound has been vital for confirming the specificity of these effects.

Research shows that LL-37 is highly expressed in the migrating epithelium of healing skin wounds. nih.gov It directly promotes the proliferation and migration of keratinocytes, thereby accelerating wound closure. nih.govresearchgate.net To verify that this is a specific biological function, studies employ the this compound as a negative control. The scrambled peptide does not stimulate keratinocyte migration or proliferation, demonstrating that the cellular machinery for wound repair specifically recognizes the native LL-37 sequence.

The mechanisms through which LL-37 facilitates wound healing are linked to its ability to:

Promote Cell Proliferation : In wound models, the epithelium treated with antibodies that neutralize LL-37 shows a lack of proliferation markers, suggesting LL-37 is crucial for stimulating epithelial cell division during healing. nih.gov

Stimulate Keratinocyte Migration : LL-37 acts as a chemoattractant for keratinocytes, guiding them to migrate across the wound bed to restore the epithelial barrier. researchgate.net This directional migration is a specific response not induced by the scrambled peptide.

Induce Angiogenesis : The pro-angiogenic capabilities of LL-37, as detailed previously, are also integral to wound healing. nih.govuminho.pt By promoting the formation of new blood vessels, LL-37 ensures that the new tissue receives adequate oxygen and nutrients, which is essential for successful repair. nih.govuminho.pt The inability of the scrambled peptide to induce angiogenesis further solidifies its role as an inert control in the broader context of wound repair.

The use of the this compound in these studies is crucial for attributing the observed pro-healing effects directly to the specific molecular structure of LL-37, ruling out non-specific interactions.

Table 2: Role of LL-37 and Scrambled Peptide in Epithelial Wound Healing

Cell Type/Model Biological Process Effect of LL-37 Observation with this compound Reference
Keratinocytes Re-epithelialization Promotes wound closure and cell migration. Fails to promote migration or wound closure. nih.govresearchgate.net
Organ-cultured human skin Epithelial Proliferation Stimulates expression of proliferation markers (e.g., Ki67). Does not stimulate proliferation markers. nih.gov
Dexamethasone-treated mice In vivo Wound Healing Increases re-epithelialization and vascularization. Does not enhance healing compared to control. nih.govuminho.pt

Limitations and Methodological Considerations in Utilizing Ll 37 Scrambled Peptide As a Control

Potential for Residual Non-Specific Interactions and Methodological Challenges

A primary assumption when using LL-37 scrambled peptide is that it is biologically inert. However, this is not always the case. Cationic peptides, by their nature, can engage in non-specific electrostatic interactions with negatively charged components of cell membranes, such as phospholipids. nih.gov While the specific, structure-dependent activities of LL-37 may be absent in the scrambled version, the potential for charge-based, non-specific membrane perturbation remains a significant methodological challenge. nih.gov

Research has raised questions about whether some of LL-37's effects are due to direct receptor binding or a more general modification of the cell membrane's physicochemical state. nih.gov This ambiguity underscores the challenge in interpreting results, as even a scrambled peptide could theoretically induce cellular responses by causing minor membrane disturbances. asm.orgnih.gov For instance, studies have shown that LL-37 can alter the anisotropy of eukaryotic cell plasma membranes. nih.gov Therefore, a scrambled control might not be entirely inactive if it retains sufficient charge and amphipathicity to interact with lipid bilayers.

Further complicating matters are the inherent difficulties in working with peptides, which can be susceptible to enzymatic degradation and may have low cell membrane permeability. nih.govnih.gov These factors can introduce variability into experiments and require careful consideration in the experimental design to ensure that differences observed between LL-37 and its scrambled control are genuinely due to specific bioactivity.

Variability in Scrambled Sequence Design and its Impact on Control Efficacy

There is no single, universally accepted sequence for "this compound." The process of "scrambling" can be performed in numerous ways, leading to a high degree of variation among commercially available or custom-synthesized control peptides. genscript.com This variability is a critical factor that can significantly impact the efficacy of the peptide as a control.

The design of a scrambled peptide library involves the permutation of the original peptide's sequence, resulting in a collection of peptides with identical compositions but different sequences. proteogenix.science The goal is to find a sequence that is truly non-functional. However, the method of randomization can influence the outcome. Simple random shuffling might inadvertently create new, unintended biological activities or fail to eliminate properties like amphipathicity. researchgate.net

To address this, more sophisticated design strategies have been developed. Some approaches use algorithms to generate scrambled sequences that maintain similar polarity to the original peptide while avoiding the recreation of key motifs or reverse-order neighbor sequences. researchgate.net The objective is to create a control that is as similar as possible in its general physicochemical properties but lacks the specific structural features required for activity. Research has demonstrated the importance of this careful design; for example, in studies on Group A Streptococcus, a well-designed scrambled LL-37 peptide showed no activity in up-regulating virulence factor expression, in stark contrast to the potent effect of the native LL-37, thereby validating its use as a negative control in that specific context. nih.gov

The efficacy of a scrambled control is therefore highly dependent on its specific sequence. Researchers must be aware that different scrambled versions of LL-37 could yield different results, making it crucial to report the exact sequence used and, ideally, to test the control peptide for any unintended bioactivity. proteogenix.science

Importance of Rigorous Experimental Controls and Interpretive Frameworks in Peptide Research

In practice, a well-designed experiment might include:

The active peptide (LL-37): To demonstrate the primary effect.

The scrambled peptide (LL-37 scrambled): To control for sequence specificity. nih.gov

A vehicle control: To ensure the solvent or buffer used to dissolve the peptides has no effect.

Unrelated peptides: Sometimes, a peptide with a similar charge and size but a completely different origin is used to further confirm that the observed effects are not just due to the presence of any peptide.

Research findings underscore the importance of this rigor. For example, a study on the effect of LL-37 on the growth of Aspergillus fumigatus showed that while LL-37 and one of its fragments significantly promoted fungal growth, the scrambled LL-37 control peptide did not, providing strong evidence for a sequence-specific effect. sb-peptide.com Similarly, another study found that LL-37 could directly bind to the CsrS sensor kinase in bacteria to activate virulence, while the scrambled control could not, indicating a specific binding interaction rather than a non-specific electrostatic one. nih.gov

Ultimately, the interpretation of data from experiments using LL-37 and its scrambled control must be approached with caution. The limitations of the scrambled peptide as a perfect negative control mean that results should be supported by multiple lines of evidence. A robust interpretive framework acknowledges that the scrambled peptide primarily controls for effects dependent on the specific amino acid sequence and secondary structure, but may not fully account for non-specific effects related to charge and composition. nih.govresearchgate.net

Compound Information Table

Q & A

Q. What is the primary role of LL-37 scrambled peptide in experimental design, and how should it be implemented?

The this compound serves as a negative control to confirm that observed biological effects (e.g., antimicrobial activity, immunomodulation) are sequence-specific to the native LL-37 peptide. Researchers should use it at the same molar concentration as the active LL-37 peptide in parallel assays (e.g., antimicrobial susceptibility tests, cell viability assays) to rule out nonspecific interactions or solvent effects . For example, in studies evaluating LL-37’s membrane disruption, the scrambled peptide should show negligible activity if properly validated .

Q. How should researchers design experiments to validate the inactivity of the scrambled peptide?

  • Multi-assay validation : Test the scrambled peptide across diverse functional assays (e.g., radial diffusion assays for antimicrobial activity, ELISA for cytokine modulation) to confirm lack of bioactivity.
  • Concentration matching : Use equimolar concentrations of scrambled and native peptides to control for peptide-lipid or peptide-receptor stoichiometry .
  • Structural confirmation : Verify scrambled peptide integrity via mass spectrometry and HPLC (>95% purity) to exclude truncated or misfolded variants that might exhibit unintended activity .

Q. What quality control measures are critical for this compound batches?

  • Purity : Require certificates of analysis (COA) with HPLC chromatograms (>95% purity) to minimize contaminants that could confound results .
  • Sequence verification : Use mass spectrometry to confirm the scrambled sequence (e.g., GLKLRFEFSKIKGEFLKTPEVRFRDIKLKDNRISVQR) and rule out residual native LL-37 fragments .
  • Solubility protocols : Prepare stock solutions in acidic buffers (e.g., 0.01% acetic acid) to prevent aggregation, which may artifactually reduce bioactivity .

Advanced Research Questions

Q. How should researchers address contradictions when scrambled peptide exhibits unexpected activity (e.g., antimicrobial effects)?

  • Re-examine purity : Trace contaminants (e.g., residual native LL-37) can mimic bioactivity. Re-run HPLC and mass spectrometry to confirm batch integrity .
  • Test for aggregation : Dynamic light scattering (DLS) or transmission electron microscopy (TEM) can detect peptide aggregates, which may nonspecifically disrupt membranes .
  • Evaluate solvent effects : Ensure solvents (e.g., DMSO, Tween-80) do not synergize with scrambled peptides to alter membrane permeability .

Q. What methodologies optimize the use of scrambled peptides in lipid interaction studies?

  • SAXS/SANS : Small-angle X-ray/neutron scattering can resolve scrambled peptide-induced membrane curvature changes or bilayer solubilization, contrasting with native LL-37’s transmembrane insertion .
  • Surface plasmon resonance (SPR) : Measure scrambled peptide binding kinetics to lipid bilayers to confirm lack of specific interactions .
  • Fluorescence anisotropy : Use labeled peptides to assess scrambled peptide localization in lipid vesicles compared to LL-37 .

Q. How does batch-to-batch variability in scrambled peptide synthesis impact reproducibility?

  • Standardize synthesis protocols : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry and identical scrambling algorithms (e.g., randomized residue permutation) to minimize sequence heterogeneity .
  • Cross-lab validation : Share scrambled peptide batches between collaborating labs to confirm consistent inactivity in standardized assays (e.g., hemolysis assays) .

Q. What experimental approaches differentiate scrambled peptide degradation from native LL-37 in protease-rich environments?

  • Protease susceptibility assays : Incubate scrambled and native peptides with bacterial proteases (e.g., B. anthracis culture supernatants) and analyze degradation via Western blot or MALDI-TOF .
  • Metalloprotease inhibition : Co-treat with 1,10-phenanthroline to block metalloprotease activity, which may preferentially degrade native LL-37 over scrambled variants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.